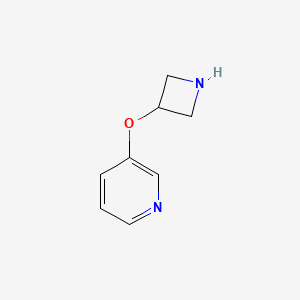

3-(Azetidin-3-yloxy)pyridine

描述

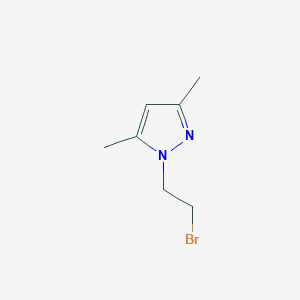

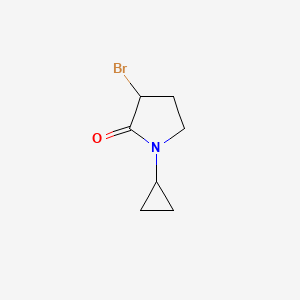

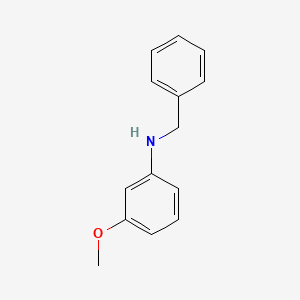

3-(Azetidin-3-yloxy)pyridine is a compound that is structurally characterized by the presence of a pyridine ring connected to an azetidine moiety. The azetidine ring is a four-membered nitrogen-containing ring, which is known for its presence in various biologically active compounds and pharmaceuticals. The synthesis and functionalization of such compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. For instance, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, which upon oxidation can yield azetidine-2-carboxylic acids . Another method involves the use of ylide-based aza-Payne rearrangement of 2,3-aziridin-1-ols, which under basic conditions can form epoxy amines and subsequently yield pyrrolidines through a relay ring expansion . Additionally, palladium-catalyzed intramolecular amination of C-H bonds has been developed to synthesize azetidine compounds efficiently . A green and practical method using catalytic amounts of molecular iodine under microwave irradiation has also been developed for the synthesis of 3-pyrrole-substituted 2-azetidinones .

Molecular Structure Analysis

The molecular structure of 3-(Azetidin-3-yloxy)pyridine is characterized by the presence of a pyridine ring, which is a common motif in many biologically active molecules. The azetidine ring attached to the pyridine through an oxygen atom introduces a degree of rigidity and three-dimensionality to the molecule, which can be crucial for its interaction with biological targets. The stereochemistry of the azetidine ring can be controlled through stereoselective synthesis methods, as demonstrated in the synthesis of pyrrolidines and azetidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes .

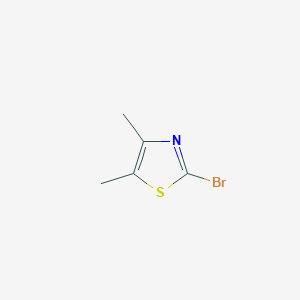

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions, including 1,3-dipolar cycloadditions, which are useful for constructing pyrrolidine rings with diverse stereochemical patterns . The azetidine moiety can also undergo rearrangements, such as the HCl(g)-promoted reaction of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides, leading to highly functionalized pyrrolizidine systems . Furthermore, azetidines can be used as precursors for the synthesis of complex molecules, such as azacalix pyridine pyrimidine, which can form complexes with fullerenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Azetidin-3-yloxy)pyridine derivatives are influenced by the presence of the azetidine ring. The rigidity of the azetidine ring can affect the boiling point, melting point, and solubility of the compound. The electronic properties of the pyridine ring, such as its ability to engage in π/π and CH/π interactions, can also influence the compound's reactivity and binding affinity to biological targets . The synthesis of radiolabeled azetidine derivatives, such as 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, highlights the importance of these compounds in in vivo imaging and the study of nicotinic acetylcholine receptors 10.

科学研究应用

1. Positron Emission Tomography Ligand for Nicotinic Receptors

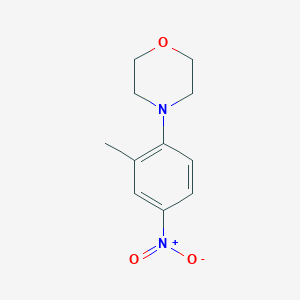

A-85380, a compound derived from 3-(Azetidin-3-yloxy)pyridine, has been identified as a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. Its derivative, F-A-85380, labeled with fluorine-18, shows promise for PET imaging of central nAChRs. This application is crucial for brain imaging and studying synaptic concentrations of endogenous ligands like acetylcholine (Doll et al., 1999).

2. Synthesis and Binding Properties for Nicotinic Acetylcholine Receptors

Research has focused on synthesizing and evaluating the binding properties of various analogues of A-85380, a derivative of 3-(Azetidin-3-yloxy)pyridine. These compounds, especially those with halogen substituents, demonstrate high affinity for nAChRs, which is significant for developing pharmacological probes and potential medications (Koren et al., 1998).

3. Synthesis of Functionalized Pyrrolidines

A method involving the treatment of 2-(α-hydroxyalkyl)azetidines, derived from compounds like 3-(Azetidin-3-yloxy)pyridine, with certain chlorides leads to stereospecific rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process is significant in the synthesis of various pyrrolidine derivatives, emphasizing the versatility of azetidine-based compounds (Durrat et al., 2008).

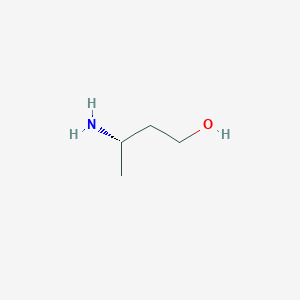

4. Synthesis of Schiff’s Bases and 2-Azetidinones as CNS Active Agents

Compounds derived from 3-(Azetidin-3-yloxy)pyridine, including Schiff’s bases and 2-azetidinones, have shown potential as central nervous system (CNS) active agents. This indicates the potential of these compounds in developing treatments for CNS-related conditions (Thomas et al., 2016).

属性

IUPAC Name |

3-(azetidin-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-7(4-9-3-1)11-8-5-10-6-8/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFWLMMAUAFUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436845 | |

| Record name | 3-(azetidin-3-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidin-3-yloxy)pyridine | |

CAS RN |

224818-30-8 | |

| Record name | 3-(azetidin-3-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。